REACTION_CXSMILES
|
[CH3:1][C:2]1[O:6][N:5]=[C:4]([C:7]#[N:8])[CH:3]=1.F[C:10]1C=CC(C2OC3C=CC(C4C=CC(C5C=CC=C(C(O)=O)C=5)=C(C(=O)NCC(C)C)C=4)=CC=3C=2C(=O)NC)=C[CH:11]=1.CC[Mg+].[Br-].[OH-].[Na+]>C1COCC1.C(Cl)Cl>[CH3:1][C:2]1[O:6][N:5]=[C:4]([C:7]2([NH2:8])[CH2:11][CH2:10]2)[CH:3]=1 |f:2.3,4.5|
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
CC1=CC(=NO1)C#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
Ti(Oi-Pr)
|
Quantity
|
1.2 mmol
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(C=C1)C=1OC2=C(C1C(NC)=O)C=C(C=C2)C2=CC(=C(C=C2)C2=CC(=CC=C2)C(=O)O)C(NCC(C)C)=O
|
Name
|
|
Quantity
|
2.5 mmol
|
Type
|
reactant
|
Smiles
|
CC[Mg+].[Br-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred at r.t for 15 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
It was stirred at 0° C. for 15 min.
|
Duration
|
15 min
|
Type
|
STIRRING
|
Details
|
stirred at rt for 1 hr
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled again to 0° C.
|
Type
|
ADDITION
|
Details
|
BF3OEt2 (2 mmol) was added dropwise over a period of 5-10 min at 0° C
|
Duration
|
7.5 (± 2.5) min
|
Type
|
STIRRING
|
Details
|
After the mixture was stirred for 10 min at 0° C. and 1 hr at rt
|
Duration
|
1 h
|
Type
|
STIRRING
|
Details
|
was then stirred for 5-10 min
|
Duration
|
7.5 (± 2.5) min
|
Type
|
FILTRATION
|
Details
|
This alkaline solution was filtered through CELITE®
|
Type
|
WASH
|
Details
|
washed with DCM
|
Type
|
CONCENTRATION
|
Details
|
The organic layer was concentrated
|
Type
|
CUSTOM
|
Details
|
residue purified by flash chromatography on silica gel using 10% chloroform/methanol
|
Reaction Time |
15 min |
Name
|
|
Type
|
|
Smiles
|
CC1=CC(=NO1)C1(CC1)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |